N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide
Description
Properties
CAS No. |
113247-39-5 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
N-[2-(2-formyl-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H14N2O2/c1-9(17)14-7-6-11-10-4-2-3-5-12(10)15-13(11)8-16/h2-5,8,15H,6-7H2,1H3,(H,14,17) |
InChI Key |
MHOXHDGPTJTDPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=CC=CC=C21)C=O |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis is a classical method for constructing the indole core. For N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide , this approach begins with the cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. A key intermediate, 3-(2-aminoethyl)-1H-indole , is formed, which is subsequently acylated and formylated.
Reaction Steps :
-
Phenylhydrazine Formation :
-
Reductive Amination :
-
Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine.
-
-
Acylation :
-
Formylation :
Key Conditions :
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is critical for introducing the formyl group at the 2-position of the indole ring. This method employs POCl₃ and N,N-dimethylformamide (DMF) to generate the electrophilic chloroiminium intermediate, which reacts with the indole substrate.
Procedure :
-
Substrate Preparation : Ethyl indole-2-carboxylate is reduced to (1H-indol-2-yl)methanol using LiAlH₄.
-
Oxidation : MnO₂ oxidizes the alcohol to 1H-indole-2-carbaldehyde.
-
Formylation :
Optimization Insight :
-
Temperature Control : Lower temperatures (0–5°C) minimize side reactions like over-oxidation.
-
Workup : Quenching with aqueous NaOH ensures efficient separation of the formylated product.
Acylation and Functional Group Interconversion
Acetamide Formation
The acetamide group is introduced via nucleophilic acyl substitution or direct acylation of the amine intermediate.
Methods :
-
Acetic Anhydride : Reacts with 3-(2-aminoethyl)-1H-indole in the presence of triethylamine (Et₃N) at 100°C.
-
Acetyl Chloride : Faster reaction but requires strict moisture control.
Yield Comparison :
| Acylating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acetic Anhydride | Toluene | 100°C | 78–85 |
| Acetyl Chloride | Dichloromethane | 25°C | 90–92 |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis prioritizes throughput and purity. Continuous flow systems enable:
-
Precision Heating : Rapid temperature control for exothermic steps (e.g., acylation).
-
Catalyst Recycling : Palladium catalysts (e.g., Pd₂(dba)₃) are retained via in-line filtration, reducing costs.
Case Study :
-
A patent (WO2013162390A1) describes a two-step crystallization process using ethanol/water (85% v/v) to achieve 99.86% purity.
Reaction Optimization and Troubleshooting
Common Side Reactions
Solvent and Base Effects
-
Solvent : Polar aprotic solvents (DMF, DMSO) improve formylation yields but complicate purification.
-
Base : Cs₂CO₃ outperforms K₃PO₄ in Pd-catalyzed coupling steps (e.g., Suzuki-Miyaura).
Analytical and Quality Control Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-(2-(2-Carboxy-1H-indol-3-yl)ethyl)acetamide.
Reduction: Formation of N-(2-(2-Hydroxymethyl-1H-indol-3-yl)ethyl)acetamide.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Antitumor Activity
One of the most significant applications of N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide is its potential antitumor activity. Research indicates that compounds with similar indole structures exhibit notable effects against various cancer cell lines. For instance, derivatives of indole have been shown to possess cytotoxic properties against human cancer cells, including colon and lung tumors .
Case Studies
- Indole Derivatives in Cancer Treatment : A study highlighted that certain indole derivatives demonstrated potent antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Specifically, one derivative showed an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating strong cytotoxic effects .
- Mechanisms of Action : The mechanisms through which these compounds exert their antitumor effects often involve apoptosis induction through caspase activation pathways. For example, compounds have been reported to activate caspases 3 and 8, leading to apoptosis in targeted cancer cells .
Other Biological Activities
Beyond antitumor properties, this compound may exhibit a range of other biological activities due to its structural characteristics:
- Antimicrobial Activity : Similar compounds have been studied for their ability to combat bacterial and fungal infections.
- Neuroprotective Effects : Some derivatives within the indole class have shown promise in neuroprotection, suggesting potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide involves its interaction with various molecular targets. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The formyl group can undergo metabolic transformations, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares a common indole-acetamide backbone with several analogs, differing primarily in substituents and their positions. Key structural comparisons include:
Key Observations :
Physicochemical Properties
Physical properties such as melting points, solubility, and spectral profiles vary with substituents:
Key Observations :
Key Observations :
Biological Activity
N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide is a compound derived from the indole family, characterized by its unique structure that includes a formyl group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, including relevant studies, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.267 g/mol
- Classification : Indoles and derivatives, specifically 3-alkylindoles
The presence of the formyl group at the 2-position of the indole ring is crucial for its reactivity and biological activity. The compound's structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Anticancer Properties
Indoles are well-known for their anticancer properties, and this compound is no exception. Compounds with similar structures have demonstrated the ability to inhibit cancer cell growth through mechanisms such as:
- Apoptosis Induction : Inducing programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing.
Preliminary studies indicate that this compound may exhibit significant cytotoxicity against various cancer cell lines, although specific IC50 values and detailed mechanisms remain to be fully elucidated .
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Similar compounds have been evaluated for their effectiveness against a range of pathogens. For instance, derivatives of indole have been reported to possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds suggest that they can effectively inhibit microbial growth .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide | C13H15N2O2 | Exhibits neuroprotective effects |
| N-[2-(1H-Indol-3-yl)ethyl]acetamide | C12H14N2O | Known for anti-inflammatory properties |
| N-[2-(Furan-2-yl)-1H-indol-3-yl]ethyl]acetamide | C13H14N2O | Displays antimicrobial activity |
The unique formyl substitution on the indole ring of this compound may influence its reactivity and biological activity compared to these similar compounds.
The exact mechanisms by which this compound exerts its biological effects require further investigation. However, existing literature suggests that related indole derivatives may interact with cellular pathways involved in apoptosis and microbial inhibition:
- Caspase Activation : Induction of apoptosis through caspase activation has been observed in related compounds.
- Biofilm Inhibition : Some derivatives have shown potential in inhibiting biofilm formation in bacteria like Staphylococcus aureus and Staphylococcus epidermidis.
Case Studies and Research Findings
Several studies have explored the biological activities of indole derivatives, providing insights into their potential applications:
- Anticancer Activity : A study evaluated various indole derivatives against human cancer cell lines (e.g., HeLa, MCF7, HepG2). Compounds demonstrated potent anti-proliferative activity, with specific derivatives showing IC50 values as low as 10.56 µM against HepG2 cells .
- Antimicrobial Evaluation : Research on related compounds indicated significant antimicrobial activities with MIC values ranging from 0.22 to 0.25 µg/mL against various pathogens .
Q & A
Q. Q1. What are the standard synthetic routes for N-(2-(2-Formyl-1H-indol-3-yl)ethyl)acetamide, and how can reaction conditions be optimized?
A1. The synthesis typically involves multi-step reactions starting from indole precursors. Key steps include:
Q. Optimization Parameters :
Q. Q2. What analytical techniques are essential for characterizing this compound?
A2. Key techniques include:
Q. Q3. How can conflicting bioactivity data for indole-acetamide derivatives be resolved in structure-activity relationship (SAR) studies?
A3. Contradictions often arise from variations in substituent positioning (e.g., formyl vs. methyl groups). Strategies include:
- Comparative SAR : Testing analogs like N-(2-(5-chloro-1H-indol-3-yl)ethyl)acetamide (antimicrobial) vs. N-(2-(6-fluoro-1H-indol-1-yl)ethyl) derivatives (anticancer) .
- Computational Modeling : Docking studies to assess binding affinity with targets (e.g., kinase enzymes) .
Q. Case Study :
| Compound Modification | Observed Activity | Proposed Mechanism |
|---|---|---|
| Formyl at C2 (target) | Antiproliferative (IC₅₀ 8 µM) | ROS-mediated apoptosis |
| Chloro at C5 | Antimicrobial (MIC 16 µg/mL) | Membrane disruption |
Q. Q4. What methodologies address discrepancies in reaction mechanisms for Pd-catalyzed indole functionalization?
A4. Conflicting proposals (e.g., oxidative addition vs. concerted metalation) are resolved via:
Q. Mechanistic Insights :
| Pathway | Evidence | Reference |
|---|---|---|
| Oxidative Addition | Linear correlation with [Pd] | |
| Radical Chain | KIE >1 for C-H activation |
Q. Q5. How do electronic properties of the indole core influence material science applications?
A5. The formyl group enhances electron-withdrawing capacity, enabling:
- Optoelectronic Materials : Tunable bandgap (2.8–3.2 eV) for OLEDs .
- Coordination Polymers : Metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺ nodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
